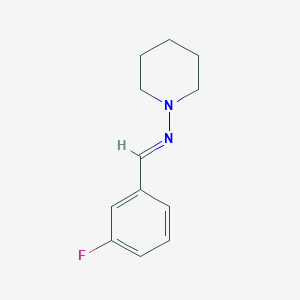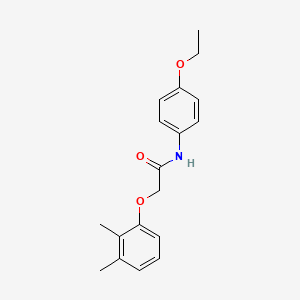![molecular formula C15H18ClFN2O B5536309 (3aS,6aS)-5-(2-chloro-6-fluoro-3-methylbenzoyl)-1-methyloctahydropyrrolo[3,4-b]pyrrole](/img/structure/B5536309.png)
(3aS,6aS)-5-(2-chloro-6-fluoro-3-methylbenzoyl)-1-methyloctahydropyrrolo[3,4-b]pyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related pyrrolopyrrole compounds involves intricate chemical reactions, often starting from basic pyrrole derivatives and involving several steps to introduce specific functional groups. While direct synthesis information for this specific compound was not found, studies on similar compounds offer insights. For example, the synthesis of 5-aroyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids showcases the complexity and the careful control of conditions required for achieving desired substitutions and configurations (Muchowski et al., 1985).
Molecular Structure Analysis
Molecular structure analysis of pyrrolopyrrole compounds reveals significant insights into their stability, reactivity, and electronic properties. For instance, studies on methyl 3-(1H-pyrazol-4-yl)octahydropyrrolo[3,4-c]pyrrole-1-carboxylates demonstrate how the nonplanar conformations of the pyrrolopyrrole fragment affect the overall molecular conformation and hydrogen bonding patterns (Quiroga et al., 2013).
Chemical Reactions and Properties
Pyrrolopyrrole compounds participate in various chemical reactions, reflecting their rich chemical properties. For example, the reactivity of 2-(2-Aminoanilino)cyclohepta[b]pyrroles in forming novel antiaromatic systems and benzimidazoles showcases the versatility of pyrrolopyrrole derivatives in synthesizing complex heterocyclic structures (Abe et al., 1990).
Physical Properties Analysis
The physical properties of pyrrolopyrrole derivatives, such as solubility, fluorescence, and molecular weights, are crucial for their application in materials science. For example, polymers containing pyrrolopyrrole units exhibit strong fluorescence and solubility in common organic solvents, highlighting their potential in optoelectronic applications (Zhang et al., 2008).
Chemical Properties Analysis
The chemical properties of pyrrolopyrrole compounds, such as their electrochemical behavior and reactions with various reagents, are integral to understanding their potential applications. The electrochemical studies on dibenzothienopyrrolo[3,2-b]pyrroles, for example, reveal their potential in organic electronics due to their unique oxidation behavior and electronic properties (Tasior et al., 2018).
Scientific Research Applications
Synthesis and Biological Activity
A study on the synthesis and evaluation of 5-aroyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids, including compounds with substituted groups similar to the query compound, demonstrated significant anti-inflammatory and analgesic activities. These activities were compared to indomethacin, highlighting the potential of these compounds in medical research as potent anti-inflammatory and analgesic agents (Muchowski et al., 1985).
Molecular Structure and Spectroscopy
Research on dibenzoxepine derivatives, which share a similar complex structure with the query compound, utilized Density Functional Theory (DFT) to predict properties like molecular structure and spectroscopy. The study provided insights into the electronic properties, chemically active regions, and potential biological activity of these compounds, suggesting a broad application in biological and pharmaceutical fields (Sevvanthi et al., 2020).
Anti-Lung Cancer Activity
A novel fluoro substituted benzo[b]pyran compound was investigated for its anti-lung cancer activity. The synthesized compounds demonstrated anticancer activity at low concentrations, compared to the reference drug 5-fluorodeoxyuridine, indicating the potential for development into new anticancer agents (Hammam et al., 2005).
Antibacterial Activity
A study on pyrido[1,2,3-de][1,4]benzoxazine-6-carboxylic acid derivatives highlighted their potent in vitro antibacterial activity, especially against quinolone-resistant Gram-positive clinical isolates. The research emphasized the modification of molecular structures to reduce toxicity and enhance antibacterial properties (Asahina et al., 2008).
Synthesis and Transformations
Investigations into the synthesis and transformations of pyrroles and indoles using N-acylbenzotriazoles demonstrated regioselective and regiospecific C-acylation. This synthetic methodology is of particular interest for creating compounds with precise structural motifs for further scientific exploration (Katritzky et al., 2003).
properties
IUPAC Name |
[(3aS,6aS)-1-methyl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-5-yl]-(2-chloro-6-fluoro-3-methylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClFN2O/c1-9-3-4-11(17)13(14(9)16)15(20)19-7-10-5-6-18(2)12(10)8-19/h3-4,10,12H,5-8H2,1-2H3/t10-,12+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATKJQJQNSOMSQE-CMPLNLGQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)F)C(=O)N2CC3CCN(C3C2)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=C(C=C1)F)C(=O)N2C[C@@H]3CCN([C@@H]3C2)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(3aS,6aS)-1-methyl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-5-yl]-(2-chloro-6-fluoro-3-methylphenyl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(methoxymethyl)-6-methyl-2-[(4-methylphenyl)amino]nicotinonitrile](/img/structure/B5536251.png)
![2-[2-(2,4-dimethyl-1H-imidazol-1-yl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5536253.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-3-{[(2-fluoroethyl)amino]sulfonyl}benzamide](/img/structure/B5536254.png)
![2-[1-methyl-3-(methylthio)-1H-indol-2-yl]-N-(4-methylphenyl)acetamide](/img/structure/B5536266.png)
![2,2-dimethyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide](/img/structure/B5536280.png)


![N-{(3S*,4R*)-4-(5-methyl-2-furyl)-1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-3-pyrrolidinyl}acetamide](/img/structure/B5536304.png)


![4-[(3-phenyl-2-propen-1-ylidene)amino]-4H-1,2,4-triazole-3,5-diol](/img/structure/B5536324.png)
![2-[(methylthio)acetyl]-N-(tetrahydrofuran-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-6-sulfonamide](/img/structure/B5536326.png)
![5-butyl-4-ethyl-2-{2-[3-hydroxy-3-(2-methylphenyl)-1-pyrrolidinyl]-2-oxoethyl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5536331.png)
![N-[(3R*,4R*)-3-hydroxy-1-(4,4,4-trifluorobutanoyl)piperidin-4-yl]pyrazine-2-carboxamide](/img/structure/B5536336.png)